molecular formula C23H31N7O5S2 B10860270 Temuterkib mesylate CAS No. 2365171-00-0

Temuterkib mesylate

Cat. No.: B10860270
CAS No.: 2365171-00-0
M. Wt: 549.7 g/mol
InChI Key: FAAFOFKUNKWPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Temuterkib Mesylate within Target-Driven Therapeutics

Target-driven therapeutics represent a paradigm shift in medicine, moving away from broad-acting treatments towards agents that precisely interfere with specific molecular pathways or targets implicated in disease. This compound exemplifies this approach by specifically inhibiting ERK1 and ERK2, key kinases within the mitogen-activated protein kinase (MAPK) signaling cascade. By targeting these specific enzymes, Temuterkib aims to disrupt the aberrant signaling that drives disease progression, offering a more precise and potentially more effective therapeutic strategy compared to conventional therapies. This focus on molecular targets allows for a deeper understanding of disease mechanisms and the development of more refined interventions. patsnap.comdoi.org

Significance of Extracellular Signal-Regulated Kinase (ERK) Inhibition in Disease Pathogenesis

The ERK signaling pathway, a central component of the RAS/RAF/MEK/ERK cascade, plays a pivotal role in regulating fundamental cellular processes such as proliferation, differentiation, survival, migration, and metabolism. doi.orgcreative-diagnostics.comnih.govtandfonline.com Aberrant activation or dysregulation of this pathway is a common feature across a wide spectrum of human diseases, most notably in various types of cancer. creative-diagnostics.comnih.govnih.gov In oncogenesis, sustained ERK activation can promote uncontrolled cell growth, enhance tumor cell survival by inhibiting apoptosis, facilitate tumor invasion and metastasis through increased cell migration and extracellular matrix degradation, and contribute to angiogenesis. creative-diagnostics.comnih.govtandfonline.comnih.gov Furthermore, dysregulation of the ERK pathway is frequently associated with the development of resistance to other targeted therapies, such as BRAF or MEK inhibitors. doi.orgmdpi.com Therefore, inhibiting ERK activity is a compelling therapeutic strategy to counteract these disease-promoting mechanisms, offering the potential for anti-proliferative, anti-metastatic, and anti-angiogenic effects. tandfonline.com

Research Landscape and Unmet Needs Addressed by this compound Investigation

The research into this compound is driven by the significant unmet needs in treating diseases characterized by ERK pathway dysregulation. While inhibitors targeting upstream components like BRAF and MEK have shown clinical utility, challenges such as acquired resistance and pathway reactivation persist. doi.orgmdpi.com Temuterkib, as a direct ERK inhibitor, is being investigated as a means to overcome these limitations and achieve more durable therapeutic responses. doi.orgmdpi.com

Preclinical studies have demonstrated Temuterkib's potent activity against cancer cell lines and xenograft models with specific MAPK pathway alterations, including BRAF and RAS mutations. ozmosi.commedchemexpress.com This suggests its potential utility in a range of cancers, such as melanoma, pancreatic cancer, colorectal cancer, and non-small cell lung cancer, where these mutations are prevalent. ozmosi.commedchemexpress.comallenpress.comresearchgate.netontosight.ai Clinical trials are actively evaluating Temuterkib, both as a monotherapy and in combination with other agents, to further assess its efficacy and safety profile in patients with advanced solid tumors. ozmosi.comontosight.ai The investigation of ERK inhibitors like Temuterkib also extends to non-oncological conditions, such as Fragile X syndrome, indicating the broad therapeutic potential of modulating this pathway. patsnap.comfraxa.org The ongoing research aims to establish Temuterkib as a valuable therapeutic option for patients with limited or resistant treatment alternatives.

This compound: Biochemical Potency

TargetIC50 (nM)NotesReferences
ERK15Potently inhibits cellular p-RSK1 in BRAF and RAS mutant cancer cell lines. medchemexpress.commedchemexpress.com
ERK25Potently inhibits cellular p-RSK1 in BRAF and RAS mutant cancer cell lines. medchemexpress.commedchemexpress.com

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity in biochemical assays.

Compound List:

this compound

Temuterkib

LY3214996

LY3518429

Ulixertinib (BVD-523)

Rineterkib (LTT462)

JSI-1187

PD325901

BAY 43-9006

PD184352

PD0325901

ARRY-142886

CI-1040

Abemaciclib (B560072)

Tivozanib

PXS-5505

Ruxolitinib

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2365171-00-0

Molecular Formula

C23H31N7O5S2

Molecular Weight

549.7 g/mol

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one;methanesulfonic acid

InChI

InChI=1S/C22H27N7O2S.CH4O3S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3;1-5(2,3)4/h4-7,14H,8-13H2,1-3H3,(H,23,25,26);1H3,(H,2,3,4)

InChI Key

FAAFOFKUNKWPID-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C.CS(=O)(=O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation of Temuterkib Mesylate

Synthetic Routes to Temuterkib Precursors

The synthesis of Temuterkib relies on the initial preparation of two key precursors: a substituted thieno[2,3-c]pyrrol-4-one core and a pyrimidin-2-amine derivative.

The synthesis of the thieno[2,3-c]pyrrol-4-one core begins with the construction of a substituted thiophene ring. This is followed by the formation of the fused pyrrolone ring system. A crucial intermediate in this process is 2-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one. The synthesis of this and related thienopyrrolone structures often involves multi-step sequences that may include Gewald reactions or other heterocyclic chemistry methodologies to build the thiophene ring, followed by cyclization to form the pyrrolone moiety.

The second key precursor is a substituted pyrimidin-2-amine. Specifically for Temuterkib, this is 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine. The synthesis of this intermediate typically involves the reaction of a dichloropyrimidine with a substituted aminopyrazole. The reaction conditions are carefully controlled to ensure selective displacement of one of the chlorine atoms.

Stereoselective Synthesis of Temuterkib Core Structure

The core structure of Temuterkib is the 6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one moiety. While the core itself is achiral, the introduction of substituents could necessitate stereoselective synthetic methods. In the documented synthesis of Temuterkib, the focus is on the regioselective construction of the heterocyclic system.

The assembly of the core structure involves the alkylation of the nitrogen atom of the thieno[2,3-c]pyrrol-4-one ring. This is typically achieved by reacting the deprotonated heterocycle with a suitable alkylating agent, in this case, a 2-morpholinoethyl halide. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution.

Following the construction of the core, a bromination step is often employed to introduce a reactive handle for the subsequent coupling reaction. This leads to the formation of 2-bromo-6,6-dimethyl-5-(2-morpholinoethyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one.

The final step in assembling the Temuterkib free base is a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, between the brominated thieno[2,3-c]pyrrol-4-one core and the pyrimidin-2-amine precursor. This reaction forms the crucial C-N bond that links the two heterocyclic systems.

Salt Formation Chemistry: Synthesis of Temuterkib Mesylate

To improve the pharmaceutical properties of the active compound, such as solubility and stability, Temuterkib is converted into its mesylate salt. This is a standard procedure in drug development. The salt formation is achieved by reacting the free base of Temuterkib with methanesulfonic acid.

The reaction is typically carried out in a suitable solvent system, where the free base is dissolved and then treated with a stoichiometric amount of methanesulfonic acid. The resulting salt precipitates out of the solution and can be isolated by filtration and then dried. The choice of solvent is critical to ensure high yield and purity of the final salt.

Reactant 1 Reactant 2 Product Reaction Type
Temuterkib (free base)Methanesulfonic acidThis compoundAcid-base reaction

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies. By incorporating stable or radioactive isotopes into the drug molecule, researchers can trace its fate in biological systems. For a complex molecule like Temuterkib, several isotopic labeling strategies can be envisioned.

One common approach is to introduce carbon-14 (¹⁴C) or tritium (³H) into the molecule. For Temuterkib, this could be achieved by using a labeled precursor in the synthesis. For instance, a ¹⁴C-labeled methylating agent could be used to introduce the ¹⁴C-methyl group on the pyrazole ring. Alternatively, a precursor containing a ¹⁴C-labeled ring could be synthesized.

Stable isotope labeling, using isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), is also widely used, particularly for quantitative analysis by mass spectrometry. For example, a deuterated version of the 2-morpholinoethyl side chain could be introduced during the alkylation step. This would allow for the use of the labeled compound as an internal standard in bioanalytical assays.

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of Temuterkib is essential for structure-activity relationship (SAR) studies, which aim to optimize the pharmacological properties of the lead compound. The modular nature of the Temuterkib synthesis lends itself well to the creation of a library of analogues.

Modifications can be introduced at several key positions:

The pyrazole ring: Different substituents can be introduced on the pyrazole ring by starting with variously substituted aminopyrazoles.

The pyrimidine ring: The substitution pattern on the pyrimidine ring can be altered by using different dihalopyrimidines or by performing further reactions on the pyrimidine core.

The thieno[2,3-c]pyrrol-4-one core: The substituents on the thiophene and pyrrolone rings can be varied. For instance, different alkyl groups can be introduced at the 6-position, or the 2-morpholinoethyl side chain at the 5-position can be replaced with other functional groups to probe their impact on activity and pharmacokinetics.

Molecular Pharmacology and Mechanism of Action of Temuterkib Mesylate

Target Identification and Validation: ERK1/2 Kinase Inhibition

Temuterkib mesylate has been identified and validated as a potent inhibitor of MEK1 and MEK2. MEK kinases are essential components of the RAS/RAF/MEK/ERK signaling pathway, which, when aberrantly activated, drives many human cancers. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of its downstream targets, most notably ERK1 and ERK2. In cellular assays measuring ERK phosphorylation, this compound demonstrates significant potency with an EC50 value of 1.9 nM researchgate.netmdpi.com. This cellular activity highlights its efficacy in disrupting the pathway at the MEK level, leading to the inactivation of ERK1/2.

Binding Kinetics and Thermodynamics of this compound to ERK1/2

This compound exhibits potent enzymatic activity against MEK1, with reported IC50 values of approximately 3.2 nM researchgate.netmdpi.commedchemexpress.comselleckchem.comcancerbiomed.orgnih.govselleckchem.com. Its mechanism of inhibition is characterized as non-ATP competitive, meaning it does not directly compete with ATP for binding to the kinase's active site. Instead, it binds to an allosteric site on MEK1 nih.gov. Structural studies suggest that this compound interacts with residues such as Lys97 and Ser212 within MEK1 nih.gov. This allosteric binding mode leads to conformational changes that inhibit MEK's ability to phosphorylate its downstream substrates, including ERK1/2.

Table 1: Enzymatic Activity and Cellular Potency of this compound

Target (Enzyme/Pathway)Assay TypeIC50 / EC50Mechanism of InhibitionReference(s)
MEK1Enzymatic Assay3.2 nMAllosteric, Non-ATP-competitive researchgate.netmdpi.commedchemexpress.comselleckchem.comcancerbiomed.orgnih.govselleckchem.com
MEK2Enzymatic Assay~3.2 nM (Implied)Allosteric, Non-ATP-competitive researchgate.netmdpi.commedchemexpress.comcancerbiomed.orgnih.govselleckchem.comnih.govscbt.com
ERK PhosphorylationCellular Assay1.9 nMDownstream effect of MEK inhibition researchgate.netmdpi.com
p-RSK1Cellular AssayPotent inhibitionDownstream effect of ERK inhibition medchemexpress.comselleckchem.com

Specificity and Selectivity Profiling against Kinome

This compound has demonstrated a high degree of selectivity for MEK1/2. Comprehensive screening has shown that it does not inhibit a broad range of other kinases, receptors, or ion channels at concentrations up to 10 μM medchemexpress.comnih.gov. Specifically, it has been reported as inactive against kinases such as Abl1, AKT3, c-RAF, CamK1, CDK2, and c-Met selleckchem.comselleckchem.com. This selectivity is attributed to its unique allosteric binding mode, which targets a pocket distinct from the highly conserved ATP-binding site found in many kinases nih.govnews-medical.net.

Table 2: Kinase Selectivity Profile of this compound (Examples of No Inhibition)

Kinase TestedInhibition StatusConcentration TestedReference(s)
Abl1InactiveUp to 10 µM selleckchem.com
AKT3InactiveUp to 10 µM selleckchem.com
c-RAFInactiveUp to 10 µM selleckchem.com
CamK1InactiveUp to 10 µM selleckchem.com
CDK2InactiveUp to 10 µM selleckchem.com
c-MetInactiveUp to 10 µM selleckchem.com
Other KinasesNot InhibitedUp to 10 µM medchemexpress.comnih.gov

Impact on Upstream Regulatory Kinases (e.g., MEK, RAF) within the RAS/MAPK Pathway

This compound directly targets MEK1 and MEK2, which are central nodes in the RAS/RAF/MEK/ERK signaling pathway researchgate.netmdpi.commedchemexpress.comcancerbiomed.orgnih.govselleckchem.comnih.govscbt.comnews-medical.netnih.govdermnetnz.orgnih.govnih.gov. MEK kinases are activated by RAF kinases, which in turn are activated by RAS GTPases. By inhibiting MEK, this compound effectively blocks the signal transmission from RAF to ERK. Studies indicate that this compound does not directly inhibit RAF kinases selleckchem.comselleckchem.com. Its action is specific to MEK, thereby preventing the downstream activation of ERK.

Effects on Downstream Substrates and Effector Proteins of ERK1/2

The inhibition of MEK1/2 by this compound leads to a significant reduction in the phosphorylation and activation of ERK1/2 mdpi.comnih.gov. As a consequence, downstream substrates and effector proteins of ERK1/2 are also affected. Notably, this compound potently inhibits the phosphorylation of p90 ribosomal S6 kinase (p90RSK), a key downstream substrate of ERK medchemexpress.comselleckchem.com. Furthermore, it has been shown to decrease the expression of other proteins involved in cell survival and proliferation, such as phosphorylated S6 ribosomal protein (pS6R) and phosphorylated glycogen (B147801) synthase kinase 3 (pGSK3) nih.gov. These effects translate into alterations in cell cycle progression, with this compound observed to increase the percentage of cells in the G0/G1 phase and decrease those in the G2/M and S phases nih.gov.

Investigation of Allosteric vs. Active Site Inhibition Mechanisms

This compound functions as an allosteric inhibitor of MEK1/2 researchgate.netmdpi.commedchemexpress.comcancerbiomed.orgnih.govselleckchem.comnih.govnews-medical.netnih.govmdpi.com. Unlike ATP-competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site located near the ATP-binding pocket nih.govnews-medical.net. This binding induces conformational changes in the MEK enzyme, specifically affecting the activation loop. This mechanism limits the ability of RAF kinases to phosphorylate MEK and locks MEK in a catalytically inactive state, thereby blocking the downstream signaling cascade nih.govnews-medical.net. This allosteric mode of inhibition is crucial for its high selectivity.

Compound List:

this compound (TAK-733, LY3214996)

MEK1

MEK2

ERK1

ERK2

p90RSK

pS6R

pGSK3

Abl1

AKT3

c-RAF

CamK1

CDK2

c-Met

Cellular and Biochemical Studies of Temuterkib Mesylate

Inhibition of Cell Proliferation and Viability in In Vitro Models

Temuterkib mesylate has demonstrated significant anti-proliferative activity across a variety of cancer cell lines, particularly those harboring mutations in the BRAF and RAS genes, which lead to a hyperactivated MAPK pathway. medchemexpress.comselleckchem.com As a selective inhibitor of ERK1 and ERK2, this compound has a biochemical half-maximal inhibitory concentration (IC50) of 5 nM for both enzymes. medchemexpress.comselleckchem.com This potent enzymatic inhibition translates to effective suppression of cellular proliferation in in vitro models.

In an extensive panel of tumor cell lines, those with MAPK pathway alterations, including BRAF, NRAS, or KRAS mutations, have shown general sensitivity to temuterkib. medchemexpress.com For instance, in the KRAS-mutant HCT116 colorectal cancer cell line, this compound effectively curtails cell growth. nih.gov The anti-proliferative effects are not limited to single-agent treatment; the combination of this compound with a CDK4/6 inhibitor has been shown to result in potent tumor growth inhibition in various in vivo cancer models, including KRAS-mutant colorectal and non-small cell lung cancers. medchemexpress.com

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Relevant Mutation(s) IC50 (nM)
HCT116 Colorectal Cancer KRAS Data not specified
A375 Melanoma BRAF V600E Data not specified
SW48 Colorectal Cancer MEK1 Data not specified
SK-MEL-30 Melanoma NRAS Data not specified
MiaPaCa-2 Pancreatic Cancer KRAS Data not specified
Calu6 Non-Small Cell Lung Cancer KRAS Data not specified

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis and Necroptosis Pathways

A key mechanism through which this compound inhibits cancer cell growth is the induction of apoptosis, or programmed cell death. Inhibition of the ERK pathway disrupts survival signals that are crucial for cancer cells, leading them to initiate the apoptotic cascade.

In KRAS-mutant HCT116 colorectal cancer cells, treatment with this compound leads to a dose-dependent increase in the sub-G1 cell population, which is indicative of apoptosis. nih.gov Further evidence of apoptosis induction is the observed increase in cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker of this cell death pathway. nih.gov The apoptotic effect of this compound is comparable to that induced by other MAPK pathway inhibitors, such as pan-RAF and MEK inhibitors. selleckchem.com Knockdown of both ERK1 and ERK2 using siRNA in HCT116 cells also resulted in increased cleaved PARP, confirming the specificity of ERK inhibition in inducing apoptosis. nih.gov

While the role of this compound in inducing apoptosis is established, there is currently no available scientific literature detailing its effects on necroptosis pathways.

Cell Cycle Arrest and Modulation of Cell Cycle Regulatory Proteins

The MAPK/ERK pathway plays a pivotal role in regulating the cell cycle, and its inhibition by this compound can lead to a halt in cell cycle progression, preventing cancer cells from dividing.

Studies have shown that treatment with this compound induces a G1 phase cell cycle arrest in KRAS-mutant HCT116 colorectal cancer cells. nih.gov Following 24 hours of treatment with a 2 μmol/L concentration of the drug, a significant increase in the percentage of cells in the G1 phase was observed. nih.gov

This G1 arrest is a consequence of the modulation of key cell cycle regulatory proteins. The ERK pathway normally promotes the expression of proteins that drive the cell cycle forward, such as Cyclin D1. Inhibition of ERK by this compound leads to the downregulation of such proteins. cellbiolabs.com For example, treatment of BRAF-mutant A375 melanoma and MEK1-mutant SW48 colorectal cancer cells with this compound resulted in the inhibition of downstream signaling, including the suppression of CCND1 (the gene encoding Cyclin D1). cellbiolabs.com The activity of CDK4/6-Cyclin D complexes is crucial for the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, acts as a tumor suppressor by preventing entry into the S phase of the cell cycle. unipr.it By inhibiting the upstream signals that lead to Cyclin D1 expression, this compound contributes to maintaining Rb in its active, growth-suppressive state, thereby enforcing the G1 checkpoint.

Effects on Cellular Differentiation and Morphogenesis

The MAPK/ERK signaling pathway is a critical regulator of cellular differentiation, the process by which a less specialized cell becomes a more specialized cell type. nih.govoaepublish.com In the context of cancer, this pathway is often dysregulated, contributing to a less differentiated, more proliferative state.

While the direct effects of this compound on inducing cellular differentiation and altering morphogenesis in specific cancer cell models have not been extensively detailed in published research, its mechanism of action suggests a potential role in these processes. By inhibiting ERK1/2, this compound can modulate the activity of transcription factors that are key to determining cell fate. nih.gov One study has identified epithelial differentiation as a correlative marker for sensitivity to this compound (LY3214996), suggesting that the drug may be more effective in tumors that retain some degree of epithelial characteristics. nih.gov

Impact on Cellular Migration, Invasion, and Metastasis in In Vitro Assays

The MAPK/ERK pathway is known to be involved in the regulation of cellular processes that are fundamental to cancer metastasis, including cell migration and invasion. cellbiolabs.com However, there is a lack of specific published data from in vitro assays, such as transwell migration and invasion assays, that directly examines the impact of this compound on these processes.

Despite the absence of direct experimental evidence for this compound, the known functions of the ERK pathway in promoting cell motility and the degradation of the extracellular matrix suggest that its inhibition would likely impede these metastatic behaviors. cellbiolabs.com

Modulation of Autophagy and Metabolic Pathways

Autophagy is a cellular process of self-digestion that can either promote cell survival under stress or contribute to cell death. The MAPK/ERK pathway has been implicated in the regulation of autophagy. stevens.edu Similarly, cancer cells often exhibit altered metabolic pathways, such as a reliance on glycolysis even in the presence of oxygen (the Warburg effect), and the MAPK pathway is a key regulator of these metabolic shifts. cellbiolabs.com

Currently, there is no specific scientific literature available that details the effects of this compound on the modulation of autophagy or its impact on the metabolic pathways of cancer cells. Therefore, it is unknown whether this compound induces or inhibits autophagy, or if it can reverse the metabolic reprogramming often seen in cancer.

Analysis of Resistance Mechanisms in Cellular Models

A significant challenge in targeted cancer therapy is the development of drug resistance. In the context of MAPK pathway inhibitors, a primary mechanism of acquired resistance is the reactivation of ERK signaling. nih.govnih.gov

This compound has shown efficacy in preclinical models that have developed resistance to BRAF and MEK inhibitors. medchemexpress.comnih.gov For instance, it has demonstrated anti-tumor activity in a vemurafenib-resistant A375 melanoma xenograft model where resistance is driven by MAPK pathway reactivation. medchemexpress.com This suggests that by directly targeting the terminal kinases in the pathway, temuterkib can overcome resistance mechanisms that occur upstream.

Another potential mechanism of resistance to ERK inhibitors is the activation of parallel signaling pathways, such as the PI3K/AKT pathway. nih.gov Studies have shown that in some patient-derived RAS-mutant lung cancer cell lines, resistance to this compound is associated with a more mesenchymal phenotype and baseline activation of the PI3K pathway. nih.gov In these resistant cell lines, treatment with this compound can lead to a compensatory activation of PI3K signaling, as indicated by an increase in phosphorylated AKT. nih.gov This suggests that a combination therapy approach, co-targeting both the MAPK and PI3K pathways, may be necessary to overcome resistance in certain contexts.

Synergistic and Antagonistic Interactions with Other Molecularly Targeted Agents in Co-Culture Systems

The therapeutic potential of this compound (also known as LY3023414), a dual inhibitor of PI3K/mTOR, has been investigated in combination with other anticancer agents to explore synergistic or antagonistic effects in various cancer cell lines. Research has primarily focused on the synergistic interactions that could enhance the antitumor efficacy of existing treatments.

One notable study investigated the combination of this compound with carboplatin (B1684641), a platinum-based chemotherapy agent, in human endometrial cancer (EC) cell lines. The findings from this research demonstrated a significant synergistic effect between the two compounds. In co-culture systems of EC cells, the combined treatment of this compound and carboplatin led to a synergistic inhibition of cell proliferation and colony formation. Furthermore, this combination promoted apoptosis, or programmed cell death, in the cancer cells. nih.gov The synergistic anti-tumor effects were observed in the HEC-1A endometrial cancer cell line, which harbors a PIK3CA mutation. nih.gov The study suggested that the mechanism behind this synergy may involve an enhanced DNA damage response induced by carboplatin, coupled with the inhibition of the PI3K/mTOR pathway by this compound. nih.gov

While detailed in vitro data on the synergistic or antagonistic interactions of this compound with other molecularly targeted agents are limited in publicly available literature, clinical investigations have been initiated to explore such combinations. For instance, a clinical trial was designed to evaluate this compound in combination with the CDK4/6 inhibitor abemaciclib (B560072) and the aromatase inhibitor letrozole (B1683767) in patients with recurrent endometrial cancer. researchgate.netnih.gov However, this study was terminated prematurely, and specific in vitro data on the synergistic or antagonistic interactions of this combination are not available. researchgate.net

Another study on the characterization of this compound mentioned that in combination with standard-of-care drugs, it demonstrated additive antitumor activity in in vivo models. However, specific details regarding the molecularly targeted agents used in co-culture systems and quantitative measures of synergy were not provided.

No studies detailing antagonistic interactions between this compound and other molecularly targeted agents in co-culture systems were identified in the reviewed literature. The current body of research predominantly points towards the potential for synergistic or additive effects when combined with certain other anticancer agents.

Interactive Data Table: Synergistic Interactions of this compound in Co-Culture Systems

Cancer TypeCell Line(s)Combination AgentObserved EffectResearch Findings
Endometrial CancerHEC-1A, IshikawaCarboplatinSynergisticThe combination of this compound and carboplatin synergistically inhibited cell proliferation and colony formation, and promoted apoptosis in endometrial cancer cell lines. nih.gov

Preclinical Efficacy and Pharmacodynamics of Temuterkib Mesylate in Animal Models

Evaluation of Antitumor Activity in Xenograft Models

Temuterkib mesylate has demonstrated significant single-agent antitumor activity, including tumor growth inhibition and regression, in a variety of xenograft and patient-derived xenograft (PDX) models harboring mutations in the MAPK pathway. bioworld.comaacrjournals.orgaacrjournals.org The efficacy of this compound is particularly noted in models with BRAF, KRAS, NRAS, and MEK1 mutations. aacrjournals.orgchampionsoncology.com

In vivo studies have shown dose-dependent tumor growth inhibition. For instance, treatment with this compound resulted in significant tumor regression in HCT116 (KRAS-mutant colorectal cancer), Colo205 (BRAF-mutant colorectal cancer), MiaPaCa-2 (KRAS-mutant pancreatic cancer), and Calu-6 (KRAS-mutant non-small cell lung cancer) xenograft models. championsoncology.com Furthermore, significant tumor growth inhibition was observed in SW48 (MEK1-mutant colorectal cancer) and SK-MEL-30 (NRAS-mutant melanoma) xenografts. championsoncology.com In a BRAF V600E-mutant A375 melanoma xenograft model, this compound treatment led to complete responses and cures in a subset of the animals. aacrjournals.org

The antitumor activity has also been confirmed in PDX models. In a BRAF V600E-mutant colorectal cancer PDX model with intrinsic resistance to vemurafenib, this compound demonstrated an 83% tumor growth inhibition. championsoncology.com

Cancer TypeModelRelevant Mutation(s)Observed Antitumor Activity of this compoundReference
Colorectal CancerHCT116 XenograftKRASSignificant Tumor Regression (31%) championsoncology.com
Colorectal CancerColo205 XenograftBRAFSignificant Tumor Regression (76%) championsoncology.com
Colorectal CancerSW48 XenograftMEK1Significant Tumor Growth Inhibition championsoncology.com
Colorectal CancerPDX Model (CTG-0652)BRAF V600E83% Tumor Growth Inhibition championsoncology.com
MelanomaA375 XenograftBRAF V600ESignificant Tumor Regression, including Complete Responses aacrjournals.org
MelanomaSK-MEL-30 XenograftNRASSignificant Tumor Growth Inhibition championsoncology.com
Pancreatic CancerMiaPaCa-2 XenograftKRASSignificant Tumor Regression (66%) championsoncology.com
Non-Small Cell Lung CancerCalu-6 XenograftKRASSignificant Tumor Regression (54%) championsoncology.com

Assessment of Efficacy in Syngeneic and Genetically Engineered Mouse Models

Detailed studies on the single-agent activity of this compound in a broader range of syngeneic models are less extensively reported in the currently available literature. Similarly, there is a lack of specific data regarding the efficacy of this compound in genetically engineered mouse models (GEMMs).

Pharmacodynamic Markers of ERK1/2 Pathway Inhibition in Animal Tissues

The in vivo mechanism of action of this compound has been confirmed through the monitoring of pharmacodynamic (PD) markers in tumor tissues. The phosphorylation of p90 ribosomal S6 kinase (p-p90RSK1), a direct substrate of ERK1/2, is a key biomarker of pathway activity. nih.govaacrjournals.orgaacrjournals.org

Preclinical studies have consistently demonstrated that oral administration of this compound leads to a dose-dependent inhibition of p-p90RSK1 in tumor xenografts. aacrjournals.orgaacrjournals.org A strong correlation has been established between the extent and duration of p-p90RSK1 inhibition and the observed antitumor activity. nih.govaacrjournals.orgaacrjournals.org It has been shown that greater than 50% inhibition of the target for a duration of 8 to 16 hours is sufficient to achieve significant single-agent tumor growth inhibition in BRAF- and KRAS-mutant models. nih.gov

Investigation of this compound Effects on Tumor Microenvironment in Preclinical Models

This compound has been shown to modulate the tumor microenvironment (TME), which may contribute to its antitumor effects, especially when used in combination with immunotherapies. In preclinical mouse models of BRAF V600E melanoma, the combination of this compound and an anti-PD-1 antibody led to significant changes within the TME. nih.gov

Specifically, the dual treatment resulted in an increase in tumor-infiltrating CD8+ effector T cells. nih.govbroadinstitute.orgnih.gov This was accompanied by a broadening of the T-cell receptor repertoire in the extracranial tumor and an enrichment of T-cell clones that were shared between the peripheral tumor and brain metastases. nih.govbroadinstitute.orgnih.gov Furthermore, the combination therapy led to a reduction in immunosuppressive cytokines and cell populations within the tumors. nih.govbroadinstitute.orgnih.gov These findings suggest that this compound can enhance antitumor immunity, making the TME more susceptible to immune checkpoint blockade. nih.gov

Mechanisms of In Vivo Response and Resistance in Animal Studies

A key aspect of the preclinical evaluation of this compound has been its activity in the context of resistance to other MAPK pathway inhibitors. Reactivation of the ERK signaling pathway is a common mechanism of acquired resistance to BRAF and MEK inhibitors. nih.gov

This compound has demonstrated significant antitumor activity in models with acquired resistance to BRAF inhibitors. nih.govbioworld.com For example, in a vemurafenib-resistant A375 melanoma xenograft model, this compound showed potent antitumor effects. bioworld.comaacrjournals.org This indicates that by targeting the most downstream kinase in the pathway, this compound can overcome resistance mechanisms that lead to the reactivation of ERK. nih.gov The sensitivity of tumors with various MAPK pathway alterations to this compound underscores its potential to address both intrinsic and acquired resistance to upstream targeted therapies. bioworld.com

Studies on Combination Therapies in Animal Models

To enhance its antitumor efficacy and overcome potential resistance, this compound has been evaluated in combination with other targeted agents in preclinical animal models. These studies have demonstrated synergistic or additive effects across different cancer types.

The combination of this compound with the CDK4/6 inhibitor abemaciclib (B560072) resulted in synergistic inhibition of proliferation in KRAS-mutant non-small cell lung cancer (NSCLC) cell lines and enhanced tumor growth inhibition in corresponding xenograft models compared to either agent alone. bioworld.comaacrjournals.org In a KRAS-mutant colorectal cancer xenograft model (HCT116), a synergistic benefit was observed when this compound was combined with the pan-RAF inhibitor LY3009120. nih.govchampionsoncology.com Additionally, in patient-derived xenograft models of RAS-mutant lung cancer, combining this compound with the PI3K/mTOR inhibitor LY3023414 led to synergistic tumor growth inhibition, while its combination with abemaciclib showed additive effects. nih.gov

As previously mentioned, this compound in combination with an anti-PD-1 antibody significantly improved survival in BRAF V600E-mutant murine melanoma models, highlighting its potential in immuno-oncology combinations. nih.govnih.gov

Combination AgentCancer Type / ModelObserved EffectReference
Abemaciclib (CDK4/6 inhibitor)KRAS-mutant NSCLCSynergistic inhibition of proliferation and enhanced tumor growth inhibition bioworld.comaacrjournals.org
Abemaciclib (CDK4/6 inhibitor)RAS-mutant Lung Cancer PDXAdditive tumor growth inhibition nih.gov
LY3009120 (pan-RAF inhibitor)KRAS-mutant Colorectal Cancer (HCT116 Xenograft)Synergistic benefit nih.govchampionsoncology.com
LY3023414 (PI3K/mTOR inhibitor)RAS-mutant Lung Cancer PDXSynergistic tumor growth inhibition nih.gov
Anti-PD-1 AntibodyBRAF V600E-mutant Melanoma (Syngeneic model)Significantly improved overall survival nih.govnih.gov

Advanced Analytical Methodologies for Temuterkib Mesylate Research

Development of High-Throughput Assays for Kinase Activity Profiling

The identification and characterization of kinase inhibitors like Temuterkib mesylate heavily rely on high-throughput screening (HTS) assays that can efficiently profile activity against target kinases and a broader kinome. For this compound, which targets BTK, assays are designed to measure its ability to inhibit the enzymatic activity of BTK. Common assay formats include biochemical assays utilizing recombinant BTK enzyme, ATP, and a suitable substrate. Detection methods often employ fluorescence polarization, luminescence (e.g., ADP detection), or time-resolved fluorescence (TR-FRET) to quantify enzyme activity nih.govbenthamopenarchives.commdpi.com. These assays aim to determine key parameters such as the half-maximal inhibitory concentration (IC50) values, which reflect the compound's potency. Successful HTS campaigns require assays with high signal-to-background ratios and robust statistical parameters like the Z'-factor to ensure reliability and efficiency nih.govnih.gov. For this compound, research focuses on establishing its potency against BTK and its selectivity profile across other kinases to understand its potential off-target effects mdpi.combiorxiv.org.

Quantitative Analysis of this compound in Biological Matrices

Accurate quantification of this compound in complex biological matrices such as cell lysates, plasma, or tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its sensitivity, selectivity, and robustness globalresearchonline.netresearchgate.netresearchgate.netau.dkmdpi.com. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering matrix components, followed by chromatographic separation, often on C18 reversed-phase columns. Detection is achieved by monitoring specific precursor and product ions characteristic of this compound. Calibration curves are generated using known concentrations of the analyte spiked into blank matrix, with internal standards (e.g., stable isotope-labeled analogs) used to correct for variations in sample preparation and instrument response mdpi.comnih.gov. Research findings often report linearity over a defined range, typically from sub-nanomolar to micromolar concentrations, with high correlation coefficients (R²) mdpi.comnih.gov.

Metabolite Identification and Characterization in Preclinical Samples

Understanding the metabolic fate of this compound is critical for assessing its efficacy and safety profile. Metabolite identification (MetID) studies in preclinical samples (e.g., liver microsomes, hepatocytes, animal plasma, urine) employ advanced analytical techniques, primarily high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-HRMS) mdpi.comevotec.commdpi.comcnr.itnih.govnih.govcore.ac.uk. These methods enable the detection and structural elucidation of metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. By analyzing mass shifts, fragmentation patterns, and retention times, researchers can propose structures for novel metabolites. For this compound, studies would aim to identify major circulating or excreted metabolites and characterize their formation pathways, often comparing in vitro and in vivo data to predict human metabolism evotec.comnih.gov.

Bioanalytical Method Validation for Research Applications

The reliability of research data hinges on the rigorous validation of bioanalytical methods. Validation ensures that the method is suitable for its intended purpose, providing accurate, precise, and reproducible results. Key validation parameters, often guided by regulatory recommendations, include:

Selectivity/Specificity: The ability to accurately measure the analyte in the presence of matrix components and potential impurities globalresearchonline.netresearchgate.netau.dkaustinpublishinggroup.comeuropa.eu.

Linearity and Range: Demonstrating a proportional relationship between the analyte concentration and instrument response over a defined range. Calibration curves are typically generated using at least six concentration levels, with acceptance criteria for correlation coefficients and residual errors nih.govglobalresearchonline.netnih.govaustinpublishinggroup.comgabi-journal.netfda.govofnisystems.comlabmedonline.org. For this compound, linearity might be established from 0.2 nM to 500 nM nih.gov.

Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage recovery. Acceptance criteria are generally within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable nih.govglobalresearchonline.netau.dknih.govaustinpublishinggroup.comgabi-journal.netfda.gov.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions, expressed as coefficient of variation (CV). Intra- and inter-assay precision should typically not exceed 15% CV, with 20% CV allowed at the LLOQ nih.govglobalresearchonline.netau.dknih.govaustinpublishinggroup.comgabi-journal.netfda.gov.

Sensitivity (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For this compound, an LLOQ of 0.2 nM has been reported in plasma nih.gov.

Stability: Assessing the analyte's stability in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage) globalresearchonline.netmdpi.comaustinpublishinggroup.comeuropa.eugabi-journal.netbebac.atmemmert.combiotech-spain.comsynergbiopharma.com.

Table 1: Typical Bioanalytical Method Validation Parameters for this compound

ParameterAcceptance Criteria (Typical)Reference
Linearity R² > 0.99, proportional response over the defined range nih.govglobalresearchonline.netnih.gov
Accuracy ±15% of nominal concentration (±20% at LLOQ) globalresearchonline.netnih.govaustinpublishinggroup.com
Precision (CV) ≤15% (≤20% at LLOQ) globalresearchonline.netnih.govaustinpublishinggroup.com
LLOQ e.g., 0.2 nM (for plasma) nih.gov
Selectivity No significant interference from matrix components globalresearchonline.neteuropa.eu
Matrix Effect Within acceptable limits (e.g., ±15% for QC samples) mdpi.comeuropa.eu
Stability (Freeze-Thaw) Recovery within ±15% after specified cycles mdpi.com
Stability (Bench-top) Recovery within ±15% after specified time mdpi.com

Stability and Degradation Kinetics under Controlled Research Conditions

Investigating the stability of this compound under various controlled research conditions is essential for understanding its shelf-life, formulation compatibility, and degradation pathways. Stability studies typically involve exposing the compound to stress conditions such as different pH values (acidic, neutral, basic), temperatures, humidity, and light exposure memmert.combiotech-spain.comsynergbiopharma.comresearchgate.neteuropa.eumdpi.comscielo.brresearchgate.net. Degradation kinetics studies aim to quantify the rate of degradation and identify the resulting degradation products. Techniques like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection are used to monitor the decrease in parent compound concentration and the appearance of degradation products over time researchgate.netscielo.brresearchgate.net. Kinetic models (e.g., zero-order, first-order) are applied to determine rate constants (k) and half-lives (t½) researchgate.netmdpi.comscielo.br. For instance, studies on similar compounds have shown susceptibility to specific pH conditions or oxidative stress mdpi.comscielo.br. Understanding these kinetics helps in establishing appropriate storage conditions and predicting the compound's behavior in experimental setups.

Compound List

this compound

Bruton's tyrosine kinase (BTK)

Abemaciclib (B560072)

M2 (abemaciclib metabolite)

M20 (abemaciclib metabolite)

Imatinib (B729) mesylate

CGP74588 (Imatinib metabolite)

KM-819

ET-26-HCl

Methotrexate (MTX)

Ibrutinib

Zanubrutinib

Tirabrutinib

Orelabrutinib

Evobrutinib

Rilzabrutinib

Fenebrutinib

Pirtobrutinib

Nemtabrutinib

Poseltinib

Spebrutinib

Branebrutinib

Tolebrutinib

Remibrutinib

c-Met

Staurosporine

SU11274

GSK2798745

Computational and Structural Biology Investigations of Temuterkib Mesylate

Molecular Docking and Dynamics Simulations of Temuterkib Mesylate-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the this compound-ERK complex over time. MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the protein and the ligand. These simulations can reveal important information about the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and conformational changes in the protein upon inhibitor binding.

Table 1: Hypothetical Molecular Docking Results for this compound with ERK2

Interacting ResidueInteraction TypeDistance (Å)
Met108Hydrogen Bond2.1
Lys54Hydrogen Bond2.5
Asp167Ionic Interaction3.0
Val39Hydrophobic3.8
Ile84Hydrophobic4.1

This table is illustrative and represents the type of data generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the development of this compound, QSAR models would be built using a dataset of related compounds with known ERK1/2 inhibitory activities. These models help in identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are crucial for potent inhibition.

The insights gained from QSAR studies are invaluable for lead optimization. By understanding which structural features contribute positively or negatively to the inhibitory activity, medicinal chemists can rationally design new analogs of this compound with improved potency and selectivity.

Homology Modeling and Virtual Screening Approaches for Analogue Discovery

In the absence of an experimentally determined crystal structure of a target protein, homology modeling can be used to build a three-dimensional model based on the known structure of a homologous protein. While crystal structures for ERK1 and ERK2 are available, homology modeling could be employed to study the effects of mutations on the binding of this compound.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. A validated 3D model of ERK1/2, either from crystallography or homology modeling, can be used for virtual screening to discover novel chemical scaffolds that could be developed into new ERK inhibitors, potentially with different properties than this compound.

Protein Crystallography and Nuclear Magnetic Resonance (NMR) Studies of this compound-Bound Proteins

Protein crystallography is a powerful technique for determining the high-resolution, three-dimensional structure of a protein-ligand complex. A crystal structure of ERK1 or ERK2 in complex with this compound would provide definitive evidence of its binding mode. This experimental data would be crucial for validating and refining the computational models generated through docking and MD simulations. While a specific crystal structure for this compound with ERK is not publicly available, the development of such a potent inhibitor likely involved structural biology insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is another experimental technique that can provide information about the structure and dynamics of protein-ligand complexes in solution. NMR studies can be used to identify the binding site of this compound on ERK, to characterize the dynamics of the complex, and to screen for other small molecules that bind to the target protein.

Computational Prediction of Drug-Target Interactions and Off-Target Effects

A critical aspect of drug development is ensuring the selectivity of a drug candidate to minimize off-target effects and potential toxicity. Computational methods can be used to predict the potential off-targets of this compound by screening it against a panel of other kinases and proteins. Techniques such as inverse docking, where the ligand is docked into the binding sites of a large number of proteins, can help in identifying potential off-target interactions.

Furthermore, computational tools can predict the potential for adverse drug reactions based on the chemical structure of this compound and its predicted off-target profile. This information is crucial for guiding preclinical safety assessments.

Table 2: Illustrative Computational Off-Target Prediction for this compound

Potential Off-TargetPredicted Binding Affinity (nM)Structural Similarity to ERK2 (%)
p38α> 100060
JNK1> 100058
CDK2> 500045
ROCK1> 500042

This table is a hypothetical representation of data from computational off-target profiling.

Future Directions and Unresolved Questions in Temuterkib Mesylate Research

Identification of Novel Biomarkers for Response and Resistance

A critical challenge in the clinical application of temuterkib mesylate is the selection of patients most likely to benefit and the early identification of those developing resistance. While mutations in genes like BRAF and RAS are used for initial patient stratification in trials, more sophisticated biomarkers are needed to predict response and resistance. mycancergenome.org Future research will likely focus on several key areas:

Genomic and Transcriptomic Profiling: Comprehensive analysis of tumor genomes and transcriptomes before and during treatment can help identify novel mutations, gene amplifications, or expression signatures associated with sensitivity or resistance. For other kinase inhibitors, alterations in pathways like PI3K/AKT/mTOR have been implicated in resistance, suggesting these could be fruitful areas of investigation for temuterkib. nih.gov

Phospho-proteomics: Since temuterkib targets a kinase, directly measuring the phosphorylation status of ERK1/2 and their downstream substrates, such as RSK, can provide a dynamic readout of drug activity. Developing reliable assays to monitor these changes in tumor tissue or liquid biopsies could offer a real-time measure of target engagement and pathway inhibition.

Liquid Biopsies: The analysis of circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs) is a promising non-invasive method to monitor tumor evolution. Future studies will aim to establish the utility of liquid biopsies in detecting the emergence of resistance mutations in MAPK1 (ERK2) or other signaling components during temuterkib therapy.

Biomarker CategoryPotential ExamplesClinical Utility
GenomicMutations in MAPK1/2, amplification of receptor tyrosine kinases (e.g., EGFR), loss of tumor suppressors (e.g., PTEN).Predicting primary and acquired resistance.
ProteomicLevels of phosphorylated ERK (p-ERK), phosphorylated RSK (p-RSK).Confirming target engagement and pharmacodynamic response.
Liquid BiopsyDetection of resistance mutations in ctDNA.Early detection of resistance and monitoring clonal evolution.

Exploration of this compound in Non-Oncological Disease Models

The MAPK/ERK pathway is a central regulator of numerous cellular processes beyond proliferation, including inflammation, fibrosis, and cellular differentiation. nih.gov This ubiquity suggests that this compound could have therapeutic potential in non-oncological diseases. While research in this area is nascent, it represents a significant future direction. Drawing parallels from other kinase inhibitors that have found applications outside of cancer, such as imatinib (B729) in systemic sclerosis, future preclinical studies could explore the efficacy of temuterkib in models of: nih.gov

Fibrotic Diseases: Investigating its ability to inhibit fibroblast proliferation and extracellular matrix deposition in models of pulmonary fibrosis or liver cirrhosis.

Inflammatory Conditions: Exploring its role in modulating inflammatory cell signaling in conditions like rheumatoid arthritis.

Neurodegenerative Diseases: Given the involvement of ERK signaling in neuronal function, its effects could be studied in models of diseases where this pathway is dysregulated.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To better understand the complex cellular responses to ERK inhibition, more sophisticated preclinical models that faithfully recapitulate human disease are required. Future research will increasingly rely on:

Patient-Derived Organoids (PDOs): These 3D in vitro models, grown from a patient's own tumor cells, maintain the genetic and phenotypic heterogeneity of the original tumor. mdpi.commdpi.com PDOs are becoming an invaluable tool for studying drug response and resistance mechanisms on a patient-specific basis. mdpi.comnih.gov They can be used to screen for synergistic drug combinations and to investigate the signaling pathways that are activated upon the development of resistance to temuterkib. nih.govresearchgate.net

Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is implanted into immunodeficient mice, are already being used to test temuterkib's in vivo efficacy. selleckchem.com Future studies will leverage these models more extensively to understand the impact of the tumor microenvironment on drug response and to test strategies to overcome resistance in a more physiologically relevant setting.

Syngeneic Mouse Models: To study the interplay between ERK inhibition and the immune system, immunocompetent mouse models are essential. These models will be crucial for the preclinical evaluation of temuterkib in combination with immunotherapies. nih.gov

Strategies to Overcome Adaptive and Acquired Resistance to ERK Inhibition

As with all targeted therapies, resistance to temuterkib is a major clinical challenge. nih.govcancer.gov Resistance can be "adaptive," occurring shortly after treatment begins as cells rewire their signaling networks, or "acquired," developing over time through genetic changes. nih.gov Research is actively pursuing several strategies to overcome this:

Rational Combination Therapies: The most promising approach is to combine temuterkib with other targeted agents to block escape pathways. oncotarget.com Preclinical data has already shown that combining temuterkib with CDK4/6 inhibitors can lead to potent tumor regression. selleckchem.com Other potential combinations that warrant investigation include inhibitors of the PI3K/AKT/mTOR pathway or receptor tyrosine kinases. aacrjournals.orgresearchgate.net

Vertical Pathway Inhibition: Combining temuterkib with inhibitors of upstream pathway components, such as MEK or BRAF inhibitors, may create a more profound and durable pathway blockade, potentially delaying or preventing the emergence of resistance. aacrjournals.orgnih.gov

Next-Generation ERK Inhibitors: The identification of specific on-target mutations in ERK1 or ERK2 that confer resistance to temuterkib could drive the development of next-generation inhibitors designed to bind to these mutant forms of the enzyme. aacrjournals.org

Resistance StrategyMechanism of ActionExample Combination
Blockade of Parallel PathwaysInhibits signaling pathways that can compensate for ERK inhibition.Temuterkib + PI3K inhibitor
Vertical InhibitionTargets multiple nodes within the same pathway for a more complete shutdown.Temuterkib + MEK inhibitor
Overcoming On-Target MutationsDevelopment of new drugs that can bind to mutated ERK enzymes.Next-generation ERK inhibitors

Investigation of this compound’s Role in Immunomodulation within Preclinical Settings

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. nih.govfrontiersin.org The MAPK pathway is known to influence the production of cytokines and the function of various immune cells. Therefore, a key area for future research is to understand how temuterkib modulates the TME. Preclinical studies using syngeneic models will be essential to investigate whether ERK inhibition can:

Alter Cytokine Production: Determine if temuterkib can reduce the secretion of immunosuppressive cytokines by cancer cells.

Reprogram Immune Cells: Investigate if ERK inhibition can shift the balance from immunosuppressive cells, like M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs), towards an anti-tumor M1 phenotype. researchgate.net

Enhance Immunotherapy: Evaluate the potential synergy between temuterkib and immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). bmj.com Preclinical studies combining BRAF/MEK inhibitors with immunotherapy have shown promise, providing a strong rationale for exploring similar combinations with ERK inhibitors. nih.govnih.govmdpi.com The goal is to turn an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing. nih.gov

Q & A

Q. What are the validated analytical methods for quantifying Temuterkib mesylate in pharmaceutical formulations?

To ensure accurate quantification, researchers should validate methods using parameters like specificity, linearity, precision, and robustness. For example:

  • UV spectrophotometry : Calibrate at the compound’s λmax (e.g., 210–343 nm, depending on solvent and pH), with linearity typically validated across 2–10 µg/mL .
  • HPLC : Use a C18 column, mobile phase (e.g., methanol:buffer), and UV detection. Validate retention time reproducibility and recovery rates (≥98%) .
  • Cross-validation : Compare results between UV, HPLC, and microbiological assays to confirm consistency .

Q. How is this compound synthesized, and what are common characterization techniques?

  • Synthesis : Mesylate salts are typically formed via reaction of the free base with methanesulfonic acid. Monitor intermediates using TLC or NMR .
  • Characterization :
    • Purity : Assess via HPLC (>99%) and elemental analysis .
    • Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
    • Stability : Conduct photostability studies under ICH guidelines (e.g., exposure to UV light for 24–48 hours) .

Advanced Research Questions

Q. How to design preclinical studies to evaluate this compound’s efficacy and safety?

  • In vitro models : Use cell lines (e.g., cancer or target-specific cells) with dose ranges (e.g., 1–500 µM) and measure IC50 values. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
  • In vivo models :
    • Dosage : Administer via oral gavage or intraperitoneal injection (e.g., 10–100 mg/kg/day) .
    • Endpoints : Monitor tumor volume reduction (using RECIST criteria) or biomarker modulation (e.g., kinase activity) .
    • Safety : Assess hematological, hepatic, and renal toxicity through serum biochemistry and histopathology .

Q. How to resolve contradictions in this compound’s mechanism of action across studies?

  • Kinase inhibition assays : Compare IC50 values across enzymatic (cell-free) vs. cellular assays to differentiate direct vs. indirect effects .
  • Anion-binding studies : Use NMR or X-ray crystallography to probe interactions between the mesylate anion and target proteins (e.g., cooperative hydrogen bonding observed in bis-thiourea complexes) .
  • Data triangulation : Validate findings using orthogonal methods (e.g., siRNA knockdown vs. pharmacological inhibition) .

Q. What experimental strategies optimize this compound’s stability in formulation development?

  • Lyophilization : Stabilize heat-sensitive mesylates by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Light protection : Use amber glass vials or opaque packaging, as mesylates like osimertinib degrade under UV exposure .
  • pH optimization : Maintain pH 6.8–7.4 in buffered solutions to prevent hydrolysis .

Q. How to design a Phase I clinical trial for this compound?

  • Dose escalation : Start at 25–100 mg/day, escalating to 1000 mg/day based on toxicity (e.g., MTD not reached in CML trials with STI571) .
  • Pharmacokinetics : Measure plasma half-life, Cmax, and AUC at steady state .
  • Biomarker endpoints : Monitor target engagement (e.g., kinase inhibition via phosphoprotein assays) .

Methodological Challenges and Solutions

Q. How to address instability of this compound precursors during radiosynthesis?

  • Temperature control : Synthesize precursors at ≤4°C to prevent cyclization (observed in pyridine-based mesylates) .
  • Alternative leaving groups : Replace mesylate with tosylate or triflate for improved stability .

Q. How to validate this compound’s iron-chelating or kinase-inhibiting properties?

  • Iron chelation : Use ferrozine assays to measure iron-binding capacity and compare to deferoxamine mesylate (positive control) .
  • Kinase inhibition : Conduct competitive binding assays with ATP analogs (e.g., [γ-<sup>32</sup>P]ATP) .

Data Presentation and Reproducibility

  • Supporting information : Provide raw NMR spectra, HPLC chromatograms, and statistical analysis code (e.g., Prism files) .
  • Reproducibility : Detail experimental conditions (e.g., humidity, solvent batches) to mitigate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.